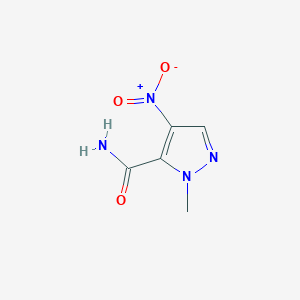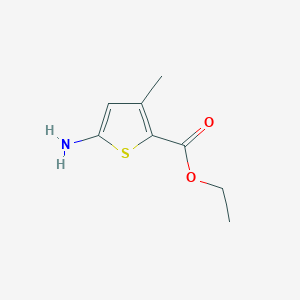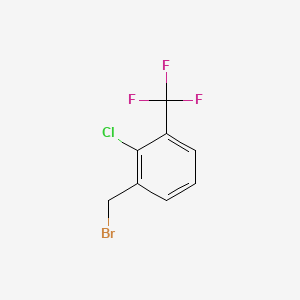
2-Chloro-3-(trifluoromethyl)benzyl bromide
概要
説明
“2-Chloro-3-(trifluoromethyl)benzyl bromide” is a chemical compound with the molecular formula C8H5BrClF3 and a molecular weight of 273.48 . It is also known by other names such as “1-bromomethyl-2-chloro-3-trifluoromethyl benzene” and "1-(bromomethyl)-2-chloro-3-(trifluoromethyl)benzene" .
Molecular Structure Analysis
The molecular structure of “2-Chloro-3-(trifluoromethyl)benzyl bromide” can be represented by the SMILES string C1=CC(=C(C(=C1)C(F)(F)F)Cl)CBr . This indicates that the molecule consists of a benzene ring with a bromomethyl group, a chloro group, and a trifluoromethyl group attached to it .
Physical And Chemical Properties Analysis
“2-Chloro-3-(trifluoromethyl)benzyl bromide” has a molecular weight of 273.48 . It has a refractive index of 1.492 , a boiling point of 69 °C at 4 mmHg , and a density of 1.565 g/mL at 25 °C .
科学的研究の応用
Specific Scientific Field
Summary of the Application
“2-Chloro-3-(trifluoromethyl)benzyl bromide” is used in the synthesis of various drugs. For instance, it is used in the synthesis of Sorafenib, a drug approved by the FDA .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific drug being synthesized. In the case of Sorafenib, the “2-Chloro-3-(trifluoromethyl)benzyl bromide” would be used in a series of chemical reactions to produce the final drug .
Results or Outcomes
The outcome of this application is the production of FDA-approved drugs, such as Sorafenib .
Application in Agrochemicals
Specific Scientific Field
Summary of the Application
Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized using “2-Chloro-3-(trifluoromethyl)benzyl bromide”, are used in the protection of crops from pests .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific agrochemical being synthesized. In general, “2-Chloro-3-(trifluoromethyl)benzyl bromide” would be used in a series of chemical reactions to produce the final agrochemical .
Results or Outcomes
The outcome of this application is the production of agrochemicals that are effective in protecting crops from pests .
Application in Detection of Uracil in DNA
Specific Scientific Field
Summary of the Application
“2-Chloro-3-(trifluoromethyl)benzyl bromide” is used as a derivatization reagent in the detection of uracil in DNA by GC and negative chemical ionization mass spectrometry .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would involve using “2-Chloro-3-(trifluoromethyl)benzyl bromide” as a derivatization reagent in the process of detecting uracil in DNA .
Results or Outcomes
The outcome of this application is the successful detection of uracil in DNA .
Safety And Hazards
“2-Chloro-3-(trifluoromethyl)benzyl bromide” is classified as a corrosive substance . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to rinse immediately with plenty of water .
特性
IUPAC Name |
1-(bromomethyl)-2-chloro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3/c9-4-5-2-1-3-6(7(5)10)8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHUUSQDKIEPDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381159 | |
| Record name | 2-Chloro-3-(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(trifluoromethyl)benzyl bromide | |
CAS RN |
261763-22-8 | |
| Record name | 2-Chloro-3-(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 261763-22-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

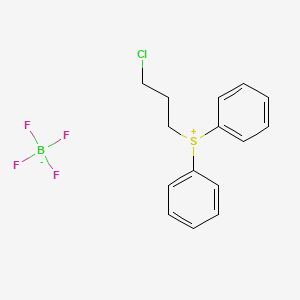


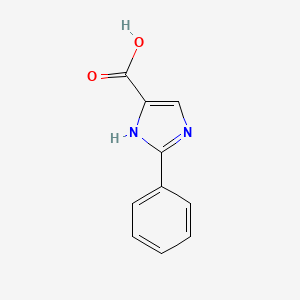
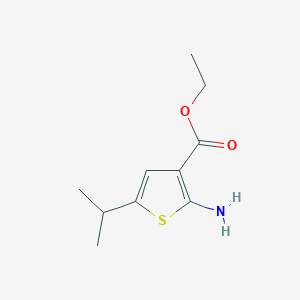
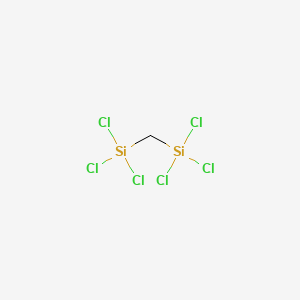
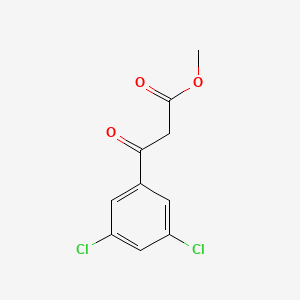
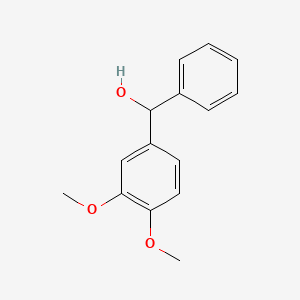
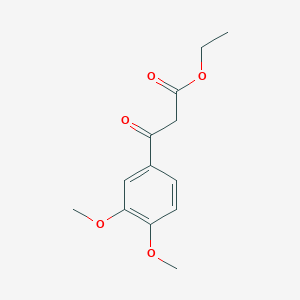
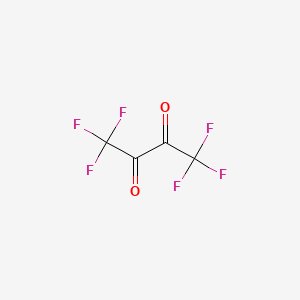
![Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1586087.png)

